molecular formula C17H14ClNO3 B5912208 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one

3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one

Cat. No. B5912208
M. Wt: 315.7 g/mol
InChI Key: ZNXROZQHWFLWFY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one, also known as MDPT, is a novel psychoactive substance that belongs to the cathinone class. This compound is structurally similar to other synthetic cathinones such as methylone, butylone, and ethylone. MDPT has gained popularity among recreational drug users due to its stimulant and euphoric effects. In recent years, there has been an increasing interest in studying the synthesis, mechanism of action, and physiological effects of MDPT.

Mechanism of Action

3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the stimulant and euphoric effects of the compound. The exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one is not well understood and requires further investigation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and produces stereotyped behaviors such as head twitching and hyperactivity. Chronic use of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in large quantities. Additionally, it has a long half-life, which allows for extended periods of observation. However, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has several limitations, including its potential for neurotoxicity and the lack of knowledge about its long-term effects.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of depression and anxiety disorders. Additionally, further investigation is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one and its effects on the brain. Finally, more research is needed to determine the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one use and its potential for addiction and abuse.

Synthesis Methods

3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-chloroacetophenone. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential therapeutic applications. One study showed that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study demonstrated that 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has anxiolytic effects, which may be beneficial in the treatment of anxiety disorders. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-buten-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXROZQHWFLWFY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)but-2-en-1-one

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